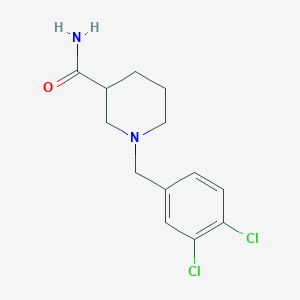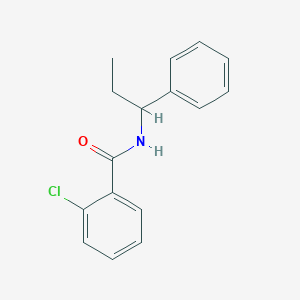![molecular formula C17H17ClN2O3 B5349929 4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide](/img/structure/B5349929.png)
4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide, also known as CB-839, is a potent inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in cancer cells. Glutamine is an essential nutrient for cancer cells, and its depletion can lead to cell death. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in cancer cells. Glutamine is an essential nutrient for cancer cells, and its depletion can lead to cell death. By inhibiting glutaminase, this compound deprives cancer cells of glutamine, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit their proliferation. This compound has also been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a decrease in energy production and cell growth.
Advantages and Limitations for Lab Experiments
4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutamine metabolism in cancer cells. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
For research include identifying biomarkers that can predict response to 4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide and developing combination therapies that can enhance its efficacy. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential role in the treatment of other diseases.
Synthesis Methods
4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoic acid with 4-chlorophenol to form 4-chlorophenyl 4-nitrobenzoate. The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon. The resulting amine is then reacted with 2-(4-chlorophenoxy)butanoyl chloride to form this compound.
Scientific Research Applications
4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide has been extensively studied in preclinical models of cancer and has shown efficacy in inhibiting the growth of various types of cancer cells, including triple-negative breast cancer, renal cell carcinoma, and non-small cell lung cancer. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
4-[2-(4-chlorophenoxy)butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-15(23-14-9-5-12(18)6-10-14)17(22)20-13-7-3-11(4-8-13)16(19)21/h3-10,15H,2H2,1H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUVLPQXVKKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(6-isopropyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5349847.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(4-morpholinylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349854.png)

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5349873.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5349881.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B5349887.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-5-methylhexanamide](/img/structure/B5349895.png)


![4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349918.png)
![ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5349937.png)
